molecular formula C18H21ClN4O2 B2771602 N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226453-80-0

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2771602
CAS No.: 1226453-80-0
M. Wt: 360.84
InChI Key: QRDPXXAWDUZWGO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group and a pyrrolidinyl-pyrimidinyl moiety

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-5-6-15(14(19)9-12)21-16(24)11-25-17-10-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPXXAWDUZWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-methylphenylamine and 6-methyl-2-(pyrrolidin-1-yl)pyrimidine. The key steps in the synthesis may include:

    Formation of the acetamide linkage: This can be achieved by reacting 2-chloro-4-methylphenylamine with an appropriate acylating agent such as acetic anhydride or acetyl chloride.

    Coupling reaction: The intermediate product is then coupled with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Research

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival. The compound's ability to modulate enzyme activity may contribute to its therapeutic efficacy against tumors.

Neuropharmacology

Research into the neuropharmacological applications of this compound suggests it may interact with neurotransmitter systems. Its structural similarities to known neuroprotective agents indicate potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating glutamate receptors, it may help mitigate excitotoxicity associated with these conditions.

Enzyme Inhibition Studies

The compound's interactions with enzymes have been a focal point of research. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders. Understanding these interactions is crucial for elucidating its mechanism of action.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine structure is synthesized through cyclization reactions.
  • Pyrrolidine Attachment : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The chloro-methylphenyl group is attached to the acetamide backbone through acylation reactions.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters demonstrated that this compound could reduce neuronal death in models of oxidative stress, supporting its role as a neuroprotective agent through modulation of glutamate receptor activity.

Case Study 3: Enzyme Interaction

Investigations into enzyme inhibition revealed that this compound effectively inhibited certain metabolic enzymes, suggesting potential applications in metabolic disease management.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)acetamide: Lacks the pyrrolidinyl-pyrimidinyl moiety.

    2-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy)acetamide: Lacks the chloro-methylphenyl group.

Uniqueness

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226453-80-0 and a molecular weight of 360.8 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18_{18}H21_{21}ClN4_{4}O2_{2}
Molecular Weight: 360.8 g/mol
CAS Number: 1226453-80-0

The compound features a chloro-substituted aromatic ring and a pyrimidine moiety linked through an ether bond to an acetamide group, which is characteristic of many small molecule inhibitors.

Research indicates that this compound may act as a selective inhibitor of certain kinases, particularly c-KIT and PDGFRβ. Inhibition studies have shown that it can effectively block these pathways, which are often implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and chronic myeloid leukemia (CML).

Key Findings:

  • c-KIT Inhibition: The compound demonstrated significant inhibitory activity against c-KIT with an IC50_{50} value of approximately 99 nM, indicating strong potential for therapeutic application in c-KIT-dependent malignancies .
  • Selectivity: It exhibited selectivity over ABL kinase, which is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .

Biological Activity Assays

A variety of assays have been employed to assess the biological activity of this compound:

Assay TypeTargetIC50_{50} / GI50_{50}Notes
Kinase Inhibitionc-KIT99 nMEffective against GIST cancer cells
Growth InhibitionGIST-T1 Cells0.021 μMStrong inhibition observed
Growth InhibitionGIST-882 Cells0.043 μMSelective for KIT-dependent cells
Growth InhibitionK562 CellsGI50_{50} ≥ 10 μMNo significant activity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aromatic and heterocyclic components can significantly influence the compound's activity. For instance:

  • Substituents on the Aromatic Ring: The presence of electron-donating groups enhances potency against c-KIT.
  • Pyrimidine Modifications: Variations in the pyrimidine structure can alter selectivity and potency against different kinases .

Case Studies and Clinical Relevance

  • GIST Treatment: In preclinical models, this compound showed promising results in inhibiting tumor growth in GIST xenograft models, suggesting its potential as a targeted therapy for patients with c-KIT mutations.
  • Safety Profile: Preliminary pharmacokinetic studies indicate a favorable safety profile with acceptable bioavailability when administered orally, making it a candidate for further clinical evaluation .

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